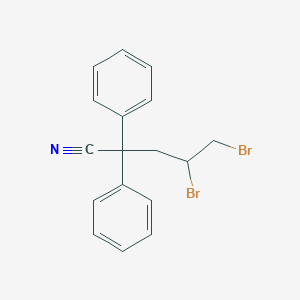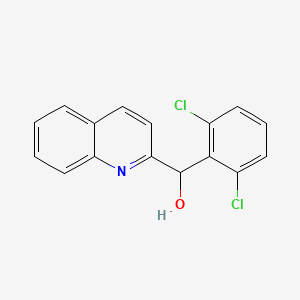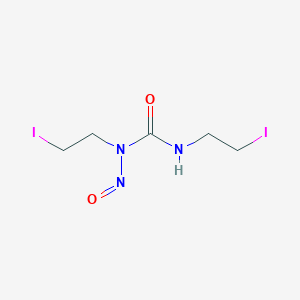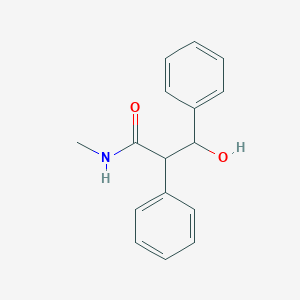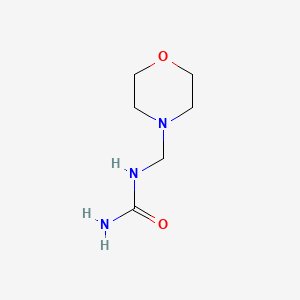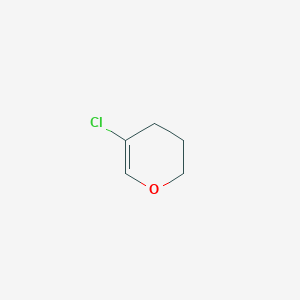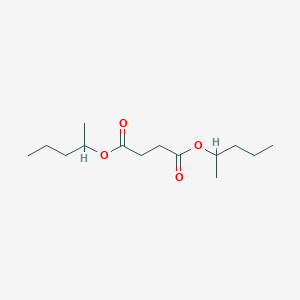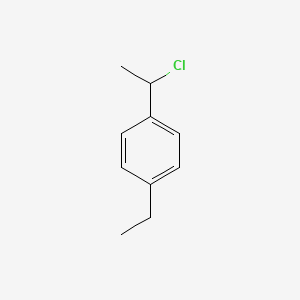
1-(1-Chloroethyl)-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethyl)-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-chloroethyl group and an ethyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Chloroethyl)-4-ethylbenzene typically involves the chlorination of 4-ethylbenzene. One common method is the reaction of 4-ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(1-Chloroethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethyl)-4-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: Research into the potential medicinal applications of derivatives of this compound is ongoing. These derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which 1-(1-Chloroethyl)-4-ethylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with enzymes or other biomolecules, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloroethyl)-4-ethylbenzene can be compared with other similar compounds, such as:
1-(1-Chloroethyl)-4-methylbenzene: This compound has a methyl group instead of an ethyl group. The presence of the methyl group can influence the reactivity and properties of the compound.
1-(1-Chloroethyl)-4-isopropylbenzene: The isopropyl group introduces steric hindrance, which can affect the compound’s reactivity and interactions with other molecules.
1-(1-Chloroethyl)-4-tert-butylbenzene: The tert-butyl group is bulkier than the ethyl group, leading to significant differences in the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the balance between steric and electronic effects imparted by the ethyl and 1-chloroethyl groups.
Eigenschaften
CAS-Nummer |
13372-42-4 |
|---|---|
Molekularformel |
C10H13Cl |
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
1-(1-chloroethyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
YFEKDHDCAHKGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


